RP-63600

Description

RP-63600 is a compound referenced in pharmacological and chemical literature, primarily categorized under anti-inflammatory agents and platelet-activating factor (PAF) antagonists .

This compound’s bioactivity is inferred from its classification:

Properties

CAS No. |

119214-92-5 |

|---|---|

Molecular Formula |

C13H8N2O3Se |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

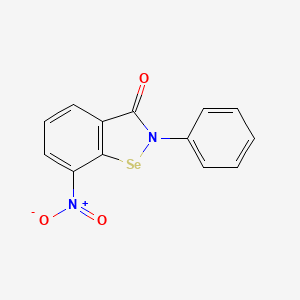

7-nitro-2-phenyl-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H8N2O3Se/c16-13-10-7-4-8-11(15(17)18)12(10)19-14(13)9-5-2-1-3-6-9/h1-8H |

InChI Key |

LXHWUUJYXKQQMO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-] |

Other CAS No. |

119214-92-5 |

Synonyms |

NAT 02-761 NAT-02-761 RP 63600 RP-63600 RP63600 |

Origin of Product |

United States |

Preparation Methods

The synthesis of RP-63600 typically involves organic synthesis reactions. The process generally starts with appropriate starting materials and proceeds through a series of reactions to yield the target compound . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

RP-63600 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RP-63600 is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used in biochemical assays and as a tool for studying selenium-containing compounds.

Medicine: It is investigated for its potential therapeutic properties, particularly in the context of selenium’s known biological activities.

Industry: It is used in the development of new materials and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of RP-63600 involves its interaction with specific molecular targets and pathways. Selenium-containing compounds are known to exhibit antioxidant properties, which can protect cells from oxidative damage. This compound may also interact with enzymes and proteins that contain selenium, influencing various biochemical pathways .

Comparison with Similar Compounds

Selection Criteria for Similar Compounds

Similarity is assessed based on:

Structural features (e.g., heteroatoms, functional groups).

Therapeutic application (anti-inflammatory, PAF antagonism).

Comparison Table

Key Findings

CAS 610309-89-2’s larger structure (C₁₀H₁₃NO₄) may limit bioavailability despite higher molecular complexity .

Functional Similarities :

- All three compounds share anti-inflammatory applications, but only this compound is explicitly linked to PAF antagonism .

- This compound’s Log S (-2.65) suggests moderate solubility, comparable to CAS 6325-68-6 (-2.12) but inferior to modern PAF antagonists like WEB-2086 (Log S -1.8) .

CAS 6325-68-6 scores higher (0.62), possibly due to improved GI absorption . None of the compounds show PAINS (pan-assay interference) liabilities, reducing false-positive risks in screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.